2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride
Description
Properties
IUPAC Name |
2-amino-N-(2-piperidin-1-ylethyl)acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.2ClH/c10-8-9(13)11-4-7-12-5-2-1-3-6-12;;/h1-8,10H2,(H,11,13);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGACNUGUQRRHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride typically involves the reaction of 2-aminoacetamide with 1-(2-chloroethyl)piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as the laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification.
Chemical Reactions Analysis
Acylation Reactions
The primary amine group (-NH₂) undergoes nucleophilic acylation with acid chlorides or anhydrides. This reaction typically occurs under mild basic conditions (e.g., triethylamine) in solvents like dichloromethane or THF at 0–25°C.
Example Reaction:
Key Findings:
-
Yields range from 65% to 85% depending on the acylating agent.
-
Steric hindrance from the piperidine ring slightly reduces reaction rates compared to simpler amines.
Alkylation Reactions
The amine group participates in alkylation with alkyl halides or epoxides. Reactions are often conducted in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃.
Example Reaction:
Key Findings:
-
Primary alkyl halides (e.g., methyl iodide) show higher reactivity than secondary or bulky analogs.
-
Reaction temperatures between 40–60°C optimize conversion rates.
Nucleophilic Substitution
The piperidine nitrogen acts as a nucleophile in SN2 reactions with alkyl halides.
Example Reaction:
Key Findings:
-
Reactions proceed efficiently in ethanol or acetonitrile with yields of 70–90% .
-
Steric effects from the ethylacetamide chain moderate reactivity .
Hydrolysis Reactions
The acetamide group undergoes acid- or base-catalyzed hydrolysis to form carboxylic acid derivatives.
Conditions and Outcomes:
| Hydrolysis Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic | 6M HCl, reflux, 12h | 2-Aminoacetic acid derivative | 55% | |
| Basic | 2M NaOH, 80°C, 6h | Carboxylate salt | 72% |
Redox Reactions
The primary amine can be oxidized to a nitro group under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), though this is less common due to competing decomposition.
Example Reaction:
Key Findings:
-
Low yields (30–40%) due to side reactions involving the piperidine ring.
Reductive Amination
The amine reacts with carbonyl compounds (e.g., aldehydes/ketones) in reductive amination using NaBH₃CN or H₂/Pd-C.
Example Reaction:
Key Findings:
Mechanistic Insights
-
Acylation/alkylation: Governed by the amine’s nucleophilicity, modulated by the electron-donating piperidine ring.
-
Hydrolysis: Acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate, while base-catalyzed routes involve direct nucleophilic attack by OH⁻.
Experimental Considerations
Scientific Research Applications
This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Tankyrase Inhibition : Research indicates that compounds similar to 2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride can act as inhibitors of tankyrase enzymes. These enzymes are implicated in cancer progression through the Wnt signaling pathway. Inhibiting tankyrase can disrupt this pathway, offering a potential strategy for cancer treatment .
- Neuroprotective Effects : The compound has shown promise in inhibiting monoamine oxidase (MAO) enzymes, particularly MAO-B, which is relevant in neurodegenerative diseases like Parkinson's disease. Studies have demonstrated that derivatives can selectively inhibit these enzymes, thereby contributing to neuroprotection .
- Antimicrobial Properties : Preliminary studies suggest that related compounds exhibit antimicrobial activity against various pathogens. This activity could be leveraged for developing new antibiotics or treatments for infectious diseases .
Case Studies
Several case studies have documented the efficacy of this compound and its derivatives:
- Cancer Treatment : In vitro studies have shown that tankyrase inhibitors derived from this compound can reduce tumor growth in specific cancer cell lines by modulating Wnt signaling pathways. These findings underscore the potential for developing targeted cancer therapies .
- Parkinson's Disease : A series of compounds based on the structure of this compound were evaluated for their ability to inhibit MAO-B. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting their potential as therapeutic agents for Parkinson's disease .
- Antimicrobial Activity : Studies evaluating the antimicrobial efficacy of related acetamides reported minimum inhibitory concentrations (MICs) against common bacterial strains, supporting their use as potential antimicrobial agents .
Data Tables
Mechanism of Action
The mechanism of action of 2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Midodrine Hydrochloride: Shares the acetamide core but replaces the piperidine group with a dimethoxyphenyl-hydroxyl moiety, directing its action toward α1-adrenergic receptors for vasoconstriction . The monohydrochloride salt contrasts with the dihydrochloride form of the target compound, which may offer enhanced solubility.
The aminomethyl-piperidine variant () adds a secondary amine, increasing basicity and metal-coordination capacity .
Benzylidene-Piperidine Analogues : These compounds () exhibit extended conjugation via the benzylidene group, likely enhancing stability and π-π stacking in receptor binding .
Physicochemical Comparison:
Biological Activity
2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a piperidine ring, which imparts unique steric and electronic properties influencing its biological interactions. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors. The compound has been shown to modulate enzymatic activities, which can lead to significant biological effects. Specific pathways affected include:
- Enzyme Inhibition : The compound may inhibit lysosomal phospholipase A2 (PLA2G15), which is crucial in lipid metabolism and associated with drug-induced phospholipidosis .
- Receptor Binding : It acts as a ligand in receptor binding assays, indicating its potential role in therapeutic applications.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. In studies, it demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 4.69 |
These results suggest that the compound could be further explored for its potential use as an antibacterial agent .
Antifungal Activity
The compound also showed antifungal activity against Candida albicans and other fungal strains. The minimum inhibitory concentration (MIC) values varied but indicated moderate effectiveness.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
These findings highlight the dual antimicrobial potential of the compound, warranting further investigation into its applications in treating fungal infections .
Case Studies
In a notable case study, researchers evaluated the compound's effect on cell viability in various cancer cell lines. The findings indicated that it could induce apoptosis in hypopharyngeal tumor cells, suggesting potential anticancer properties. The study compared its efficacy with standard chemotherapeutic agents like bleomycin and found it to have comparable cytotoxic effects .
Structure-Activity Relationship (SAR)
The presence of the piperidine ring is critical for the biological activity of this compound. SAR studies have shown that modifications to the piperidine structure can significantly alter its pharmacological profile. For instance, substituting piperidine with other cyclic amines like morpholine or pyrrolidine resulted in different interaction dynamics with biological targets, highlighting the importance of structural specificity .
Q & A
Q. Why do structural analogs show divergent pharmacological activities despite similar LogP values?
- Methodological Answer : Molecular dynamics simulations (e.g., Desmond) reveal conformational flexibility in the piperidine-ethyl linker, affecting receptor docking. Free-energy perturbation (FEP) calculations quantify binding energy differences. 2D-NOESY NMR identifies intramolecular interactions (e.g., H-bonding) that modulate bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
